molecular formula C19H14N4O5S3 B2679763 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 865176-38-1

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2679763
CAS No.: 865176-38-1
M. Wt: 474.52
InChI Key: ZRZVYQVBDQQZIR-VZCXRCSSSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a sulfamoyl group, a nitro group, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation, typically using chlorosulfonic acid followed by amination with ammonia or an amine.

    Allylation: The allyl group is introduced through a nucleophilic substitution reaction, often using allyl bromide in the presence of a base.

    Formation of the Nitrobenzo[b]thiophene Core: This involves nitration of benzo[b]thiophene, followed by functionalization to introduce the carboxamide group.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole and benzo[b]thiophene derivatives under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfamoyl and carboxamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for nucleophilic substitution.

Major Products Formed

    Epoxides: From oxidation of the allyl group.

    Amines: From reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as an antimicrobial and anticancer agent. The presence of the nitro and sulfamoyl groups is particularly significant, as these functionalities are known to enhance biological activity.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The biological activity of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the sulfamoyl group can inhibit enzyme activity by mimicking natural substrates.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide: shares similarities with other benzo[d]thiazole and benzo[b]thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S3/c1-2-7-22-14-5-4-13(31(20,27)28)10-16(14)30-19(22)21-18(24)17-9-11-8-12(23(25)26)3-6-15(11)29-17/h2-6,8-10H,1,7H2,(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZVYQVBDQQZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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